(2Z)-2-(3-methoxyphenyl)-3-[6-(piperidin-1-yl)pyridin-3-yl]prop-2-enenitrile
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Overview
Description
(2Z)-2-(3-methoxyphenyl)-3-[6-(piperidin-1-yl)pyridin-3-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a piperidinyl-pyridinyl group, and a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-methoxyphenyl)-3-[6-(piperidin-1-yl)pyridin-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring using methanol and a suitable catalyst.
Synthesis of the Piperidinyl-Pyridinyl Intermediate: This step involves the formation of a piperidinyl-pyridinyl compound through a series of reactions, including cyclization and substitution.
Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the piperidinyl-pyridinyl intermediate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-methoxyphenyl)-3-[6-(piperidin-1-yl)pyridin-3-yl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted compounds.
Scientific Research Applications
(2Z)-2-(3-methoxyphenyl)-3-[6-(piperidin-1-yl)pyridin-3-yl]prop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-methoxyphenyl)-3-[6-(piperidin-1-yl)pyridin-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Cetylpyridinium Chloride: A compound with a similar pyridinyl structure.
Bis(2-ethylhexyl) terephthalate: A compound with a similar ester functional group.
Uniqueness
(2Z)-2-(3-methoxyphenyl)-3-[6-(piperidin-1-yl)pyridin-3-yl]prop-2-enenitrile is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-2-(3-methoxyphenyl)-3-(6-piperidin-1-ylpyridin-3-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-24-19-7-5-6-17(13-19)18(14-21)12-16-8-9-20(22-15-16)23-10-3-2-4-11-23/h5-9,12-13,15H,2-4,10-11H2,1H3/b18-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXGGHGLIFYTBY-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=CC2=CN=C(C=C2)N3CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C/C2=CN=C(C=C2)N3CCCCC3)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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